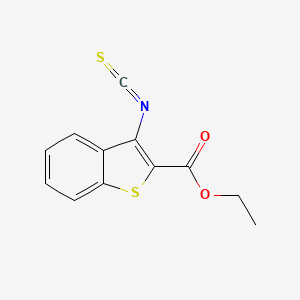

Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S2/c1-2-15-12(14)11-10(13-7-16)8-5-3-4-6-9(8)17-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJAKNNHSZAXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate typically involves the reaction of benzothiophene derivatives with isothiocyanates. One common method is the reaction of 3-amino-1-benzothiophene-2-carboxylate with ethyl isothiocyanate under appropriate conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

Oxidation Reactions: The benzothiophene ring can undergo oxidation reactions to form sulfoxides and sulfones.

Reduction Reactions: The compound can be reduced to form corresponding amines and thiols.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Formation of thiourea derivatives and carbamates.

Oxidation Reactions: Formation of sulfoxides and sulfones.

Reduction Reactions: Formation of amines and thiols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate serves as a versatile building block for synthesizing complex organic molecules and heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for developing new materials with tailored properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. The isothiocyanate group can interact with biological macromolecules, leading to the inhibition of enzyme activity and disruption of cellular processes. Studies suggest that these interactions may induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapeutics .

Medicine

This compound is being investigated for its therapeutic potential against various diseases, particularly cancer and infectious diseases. Its mechanism of action involves forming covalent adducts with nucleophilic sites in proteins and DNA, which may result in significant biological effects . Case studies have shown promising results in preclinical models, indicating its potential as a lead compound for drug development.

Industry

This compound finds applications in the development of advanced materials, such as organic semiconductors and polymers. Its unique chemical properties allow it to be utilized in creating materials with specific electronic characteristics, which are essential for modern electronic devices .

Mechanism of Action

The mechanism of action of ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate involves its interaction with cellular targets, leading to various biological effects. The isothiocyanate group is known to react with nucleophilic sites in proteins and DNA, forming covalent adducts. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The benzothiophene ring may also contribute to the compound’s biological activity by interacting with specific receptors and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate and its closest analogs:

Key Observations:

Positional Isomerism : The substitution pattern (2- vs. 3-isothiocyanato) significantly impacts reactivity. For example, the 3-isothiocyanato derivative may exhibit steric hindrance differences compared to the 2-substituted analog, affecting its interaction with biological targets .

Ring Saturation : The tetrahydrobenzothiophene analog (saturated ring) offers improved solubility and conformational flexibility compared to the aromatic benzothiophene core, which is critical for pharmacokinetic optimization .

Functional Group Synergy : The ester group in both compounds enables further derivatization (e.g., hydrolysis to carboxylic acids), while the isothiocyanate allows for covalent modifications (e.g., thiourea formation).

Research Findings and Limitations

- Structural Analysis: Tools like SHELX and ORTEP-3 (used for crystallographic refinement and visualization) are critical for determining the precise molecular geometry of such compounds .

- Synthetic Routes : The synthesis of related isothiocyanato-benzothiophenes typically involves thiophosgene or thiocyanate reagents, but specific protocols for the 3-isothiocyanato variant remain unaddressed .

Biological Activity

Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an isothiocyanate functional group that is known for its reactivity with nucleophilic sites in proteins and DNA. This reactivity is crucial for its biological activity, allowing it to form covalent adducts that can inhibit enzyme activity and induce apoptosis in cancer cells .

The mechanism of action of this compound involves several pathways:

- Covalent Bond Formation : The isothiocyanate group interacts with nucleophiles in proteins and nucleic acids, leading to modifications that disrupt normal cellular functions.

- Induction of Apoptosis : Research indicates that this compound can trigger apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

- Antimicrobial Activity : The compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function through similar mechanisms as observed in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In vitro Studies : A study reported that derivatives of this compound showed antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values ranging from 23.2 to 95.9 µM. Flow cytometric analysis indicated a significant reduction in cell viability, with some compounds inducing apoptosis .

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|---|

| Compound 4 | MCF-7 | 26.86 | Yes |

| Compound 5 | HepG-2 | 45.00 | Yes |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties:

- Broad-Spectrum Activity : It has shown effectiveness against various strains of bacteria, including both gram-positive and gram-negative organisms. The compound's mechanism likely involves interference with bacterial metabolic processes .

Case Studies

- Breast Cancer Study : In a study focusing on breast cancer, this compound was found to significantly reduce tumor size in vivo models by inducing apoptosis in cancer cells .

- Antimicrobial Efficacy : Another research effort evaluated the compound against clinical isolates of resistant bacteria, demonstrating notable zones of inhibition when compared to standard antibiotics like ciprofloxacin and ampicillin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-isothiocyanato-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis of benzothiophene derivatives typically involves cyclization or functionalization of precursor molecules. For example, intermediate thiophene carboxylates can be synthesized via condensation reactions under anhydrous conditions. A nitrogen-protected environment and reagents like succinic anhydride or substituted isocyanates (e.g., 2-chlorophenyl isocyanate) are critical for introducing the isothiocyanate group. Reaction optimization includes adjusting solvent polarity (e.g., dry CHCl or THF), temperature (reflux conditions), and stoichiometric ratios (1.2 equivalents of anhydrides relative to starting material). Purification via reverse-phase HPLC with gradients (e.g., methanol-water, 30% → 100%) ensures high yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) identify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirm ester/isothiocyanate functional groups.

- IR Spectroscopy : Peaks at ~2100–2150 cm (N=C=S stretching) and ~1700 cm (ester C=O) validate functional groups.

- X-ray Crystallography : Using SHELX programs (SHELXL for refinement), single-crystal analysis resolves bond lengths/angles and confirms stereochemistry. Software like WinGX and ORTEP-3 aids in visualization and validation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the isothiocyanate group in this compound?

- Methodology : Density Functional Theory (DFT) calculations (using software like Gaussian or ORCA) analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The isothiocyanate group’s electron-withdrawing nature lowers LUMO energy, enhancing reactivity toward amines or thiols. Solvent effects (PCM model) and transition-state optimization (TS search) elucidate reaction pathways. Validation involves comparing computed IR/NMR spectra with experimental data .

Q. What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?

- Methodology :

- Data Cross-Validation : Compare X-ray-derived bond lengths (e.g., C=O: ~1.21 Å) with DFT-optimized geometries.

- Dynamic Effects : NMR chemical shifts may reflect dynamic processes (e.g., tautomerism) not captured in static crystallographic models. Variable-temperature NMR or relaxation studies can identify such phenomena.

- Refinement Protocols : In SHELXL, adjust displacement parameters (ADPs) and apply TWIN/BASF commands for twinned crystals. Use R and GooF metrics to assess data quality .

Q. How do steric and electronic effects of the benzothiophene core influence the compound’s biological interactions?

- Methodology :

- SAR Studies : Synthesize analogs with substituents at positions 3 and 5 (e.g., methyl, methoxy) and test bioactivity (e.g., enzyme inhibition assays).

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The benzothiophene’s planarity and isothiocyanate’s electrophilicity enhance binding to cysteine residues.

- Pharmacokinetic Profiling : LogP calculations (e.g., XlogP ~4) predict membrane permeability, while metabolic stability is assessed via liver microsome assays .

Data Analysis and Validation

Q. How should researchers address low reproducibility in synthetic yields for this compound?

- Methodology :

- DoE (Design of Experiments) : Vary factors like temperature, catalyst loading, and solvent polarity using a factorial design to identify critical parameters.

- In-situ Monitoring : Use LC-MS or ReactIR to track intermediate formation and optimize reaction quenching.

- Purification Troubleshooting : Replace silica gel chromatography with preparative HPLC if polar byproducts persist. Confirm purity via HRMS and elemental analysis .

Q. What statistical methods are appropriate for analyzing bioactivity data from derivatives of this compound?

- Methodology :

- Dose-Response Curves : Fit IC values using nonlinear regression (e.g., GraphPad Prism).

- Multivariate Analysis : PCA or PLS-DA identifies structural features correlating with activity.

- Error Analysis : Apply Student’s t-test or ANOVA to assess significance (p < 0.05) between analogs. Report confidence intervals for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.